molecular formula C10H20O B13750914 2,2,3-Trimethylcyclopentaneethanol CAS No. 52363-24-3

2,2,3-Trimethylcyclopentaneethanol

Cat. No.: B13750914
CAS No.: 52363-24-3
M. Wt: 156.26 g/mol
InChI Key: RKGJMEVXZSTOHA-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclopentaneethanol is an organic compound with the molecular formula C10H20O It is a primary alcohol characterized by a cyclopentane ring substituted with three methyl groups and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopentaneethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the hydrogenation of 2,2,3-trimethylcyclopentanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylcyclopentaneethanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed:

    Oxidation: 2,2,3-Trimethylcyclopentanone, 2,2,3-Trimethylcyclopentanoic acid.

    Reduction: 2,2,3-Trimethylcyclopentane.

    Substitution: 2,2,3-Trimethylcyclopentyl halides.

Scientific Research Applications

2,2,3-Trimethylcyclopentaneethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylcyclopentaneethanol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .

Comparison with Similar Compounds

    2,2,3-Trimethylpentane: A structurally similar compound with different physical and chemical properties.

    2,2,4-Trimethylpentane: Another isomer with distinct reactivity and applications.

Uniqueness: 2,2,3-Trimethylcyclopentaneethanol is unique due to its cyclopentane ring structure with multiple methyl substitutions, which imparts specific steric and electronic properties. This uniqueness makes it valuable in specialized applications where such structural features are advantageous .

Properties

CAS No.

52363-24-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2,2,3-trimethylcyclopentyl)ethanol

InChI

InChI=1S/C10H20O/c1-8-4-5-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3

InChI Key

RKGJMEVXZSTOHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)CCO

Origin of Product

United States

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